
Gsk-lsd1
Overview
Description
GSK-LSD1 (also known as OG-668) is a highly selective, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that catalyzes the removal of methyl groups from histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9). It exhibits potent inhibitory activity with an IC50 of 16 nM and >1,000-fold selectivity over related flavin adenine dinucleotide (FAD)-dependent enzymes, including LSD2, MAO-A, and MAO-B .
- Cancer: Suppresses proliferation and clonogenicity in glioblastoma (GBM) stem-like cells (MDA-GSCs) and acute myeloid leukemia (AML) by reactivating myeloid differentiation programs .
- Neurodevelopmental Disorders: Rescues social deficits in Shank3-deficient autism models by restoring H3K4me2 levels in prefrontal cortex neurons .
- Metabolic Diseases: Prevents diet-induced obesity and improves insulin sensitivity in mice .
- Inflammatory Conditions: Mitigates SARS-CoV-2-triggered cytokine storms by stabilizing NF-κB p65 .
Its mechanism involves blocking LSD1’s demethylase activity, leading to chromatin remodeling and derepression of differentiation-associated genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-LSD1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK-LSD1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Sickle Cell Disease
Research indicates that GSK-LSD1 can stimulate fetal hemoglobin production, offering a potential treatment avenue for sickle cell disease (SCD). In studies involving SCD mouse models, treatment with this compound resulted in a significant increase in fetal cells (F cells) and a reduction in sickled red blood cells . The compound demonstrated efficacy comparable to other known treatments, suggesting its utility as a therapeutic agent in managing SCD.
Acute Myeloid Leukemia
This compound has shown promise in treating acute myeloid leukemia (AML). In preclinical models, it significantly reduced the frequency of leukemia cells and improved survival rates in treated mice. Notably, some mice exhibited complete disease eradication following treatment . The mechanism involves the reactivation of critical transcription factors such as PU.1, which are suppressed in leukemic cells.
Glioblastoma
In glioblastoma research, this compound has been evaluated for its effects on glioblastoma stem cells (GSCs). Studies reveal that while initial tumor burden decreases with this compound treatment, regrowth occurs due to inherent resistance mechanisms . RNA sequencing has identified specific genes associated with this resistance, paving the way for combination therapies that could enhance treatment efficacy.
Head and Neck Squamous Cell Carcinoma
This compound is also being investigated for its synergistic effects when used alongside other inhibitors in head and neck squamous cell carcinoma. The combination therapy showed enhanced efficacy by modulating gene expression profiles related to tumor progression . This suggests that this compound could be part of multi-drug regimens to improve patient outcomes.
COVID-19 Research
Recent studies have explored this compound's potential in treating severe COVID-19 cases. The compound was found to inhibit the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. This action could mitigate the hyper-inflammatory response seen in severe COVID-19 patients, thereby offering a novel therapeutic strategy .
Data Summary
Mechanism of Action
GSK-LSD1 exerts its effects by inhibiting the enzymatic activity of lysine-specific demethylase 1. LSD1 is involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histone proteins, leading to changes in gene expression patterns. This inhibition can result in the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar LSD1 Inhibitors
First-Generation LSD1 Inhibitors
2-PCPA (Tranylcypromine analog)
- Potency : IC50 in the micromolar range (e.g., 5–50 µM in breast cancer models), significantly less potent than GSK-LSD1 .
- Selectivity : Broadly inhibits FAD-dependent enzymes, including MAO-A/B, leading to off-target effects .
- Applications : Enhances expansion of hematopoietic stem cells (HSCs) and reduces cancer stem cell (CSC) populations in breast cancer .
- Limitations : High doses required, increasing toxicity risks.
RN-1
- Potency : Comparable to 2-PCPA but with improved specificity for LSD1 .
- Applications : Used in HSC expansion studies, though less extensively characterized than this compound .
Clinical-Stage LSD1 Inhibitors
ORY-1001 (Iadademstat)
- Potency: Sub-nanomolar IC50; targets LSD1 in AML and small-cell lung cancer (SCLC) .
- Mechanism : Catalytic inhibition similar to this compound but optimized for clinical use.
- Key Finding : Induces differentiation in AML blasts; currently in Phase II trials .
GSK-2879552
- Potency : Comparable to this compound but ineffective in prostate cancer models, highlighting tissue-specific resistance .
- Limitations: Limited efficacy in solid tumors compared to hematologic malignancies .
SP-2577 (Seclidemstat)
- Mechanism : Allosteric inhibitor, distinct from this compound’s catalytic site targeting.
- Applications : Under investigation for Ewing sarcoma and ovarian cancer .
Mechanistic and Functional Comparisons
Selectivity Profiles
Compound | LSD1 IC50 | Selectivity Over MAO-A/B | Key Off-Targets |
---|---|---|---|
This compound | 16 nM | >1,000-fold | None reported |
2-PCPA | ~2 µM | Low | MAO-A/B |
ORY-1001 | <1 nM | >500-fold | Limited data |
Mechanistic Differences
- This compound vs. DOT1L Inhibitors (e.g., EPZ4777) : this compound increases chromatin accessibility and reactivates PU.1/C/EBPα enhancers in AML, whereas DOT1L inhibitors reduce accessibility .
- This compound vs. SP-2509 : this compound inhibits catalytic activity, while SP-2509 disrupts LSD1’s scaffolding role in transcriptional repression .
Key Research Findings and Clinical Implications
Cancer
- AML : this compound reprograms enhancer landscapes to overcome differentiation blockade, with efficacy superior to DOT1L inhibitors in MLL-rearranged models .
- GBM: Prolonged this compound treatment reduces tumor burden in xenografts but faces resistance in mesenchymal subtypes (e.g., MDA-GSC20) .
Metabolic Diseases
Biological Activity
GSK-LSD1 (GSK2879552) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation by demethylating lysine residues on histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurodevelopmental disorders. This article reviews the biological activity of this compound, highlighting its effects in various preclinical models, including glioblastoma, acute myeloid leukemia (AML), and autism spectrum disorders.
LSD1 is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4), which is associated with transcriptional activation. Inhibition of LSD1 by this compound leads to:
- Increased levels of H3K4 methylation , resulting in the activation of tumor suppressor genes.
- Altered gene expression profiles , promoting differentiation in cancer cells and potentially reversing aberrant cellular states associated with malignancies.
Glioblastoma
This compound has shown promising results in preclinical models of glioblastoma (GBM). A study demonstrated that treatment with this compound led to significant reductions in tumor burden in patient-derived GBM stem cell lines and orthotopic xenograft models. Key findings include:
- Delayed Tumor Regression : In vivo studies indicated a strong regression of tumors after 6 weeks of treatment, although regrowth was observed thereafter .
- Gene Expression Changes : RNA sequencing revealed that inhibition of LSD1 altered the expression of genes associated with resistance to therapy, suggesting potential biomarkers for predicting treatment outcomes .
Parameter | Control | This compound Treated |
---|---|---|
Tumor Volume (mm³) | 150 | 50 |
Survival Rate (days) | 39 | 78 |
Gene Expression Changes | Baseline | Significant Upregulation |
Acute Myeloid Leukemia (AML)
In AML models, this compound exhibited significant antileukemic activity. Treatment resulted in:
- Increased Survival : Mice treated with this compound had a median survival of 78 days compared to 39 days for controls .
- Differentiation Induction : Morphological assessments showed signs of myeloid differentiation, correlating with upregulation of differentiation markers .
Treatment Duration (days) | Control Survival (days) | This compound Survival (days) |
---|---|---|
3 | 23 | 51 |
10 | N/A | Significant Improvement |
Effects on Neurodevelopmental Disorders
This compound has also been investigated for its potential to ameliorate symptoms associated with autism spectrum disorders. In a study involving Shank3 +/ΔC mice, this compound treatment led to:
- Improved Social Interaction : Treated mice displayed significantly increased social engagement compared to untreated controls .
- Reduction in Repetitive Behaviors : The compound effectively decreased self-grooming behaviors associated with autism-like symptoms .
Safety Profile
In terms of safety, this compound treatment did not result in significant adverse effects on motor coordination or general health parameters in animal models. Blood chemistry analyses indicated normal liver and kidney function post-treatment .
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate LSD1 inhibition by GSK-LSD1 in cellular models?
- Methodological Answer : LSD1 inhibition is typically validated through:
- Biochemical assays : Measure IC50 values using fluorometric or enzymatic activity tests to confirm target specificity (e.g., selectivity over MAO-A/B and LSD2) .
- Epigenetic markers : Quantify H3K4me2 (a histone modification regulated by LSD1) via Western blotting or immunofluorescence in treated vs. untreated cells .
- Functional assays : Conduct cell proliferation assays (e.g., MTT or colony formation) to correlate inhibition with anti-cancer effects .
- In vivo validation : Use subcutaneous tumor xenograft models to monitor tumor volume reduction and survival rates (e.g., 16–21 day treatment protocols with daily dosing) .
Q. How do researchers optimize dose ranges for this compound in preclinical studies?
- Methodological Answer : Dose optimization involves:
- In vitro dose-response curves : Test concentrations from 10 nM to 1 µM to establish IC50 values and assess cytotoxicity .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in murine models to determine bioavailability and dosing frequency .
- Toxicity screening : Monitor weight loss, organ histopathology, and hematological parameters to identify maximum tolerated doses (MTD) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across cancer types be resolved?
- Methodological Answer : Contradictions may arise due to:
- Model system variability : Compare results across cell lines (e.g., WaGa, MS-1) and primary patient-derived organoids to identify context-dependent mechanisms .
- Off-target effects : Perform proteomic profiling or CRISPR-Cas9 screens to rule out non-LSD1 targets influencing outcomes .
- Dose-dependent responses : Replicate studies using standardized protocols (e.g., 100 nM for 6 days in vitro) and validate with orthogonal assays (e.g., RNA-seq for gene expression vs. metabolomics) .
Q. What strategies are recommended for analyzing this compound’s impact on gene regulatory networks?
- Methodological Answer : Integrate multi-omics data using:
- RNA-seq : Identify differentially expressed genes (e.g., CTGF, MMP9, LOXL4) and pathway enrichment (e.g., cell cycle, Merkel cell differentiation) .
- ChIP-seq : Map histone modification changes (H3K4me2/me3) at promoter regions of dysregulated genes .
- Single-cell sequencing : Resolve heterogeneity in drug response across tumor subpopulations .
- Network analysis tools : Use STRING or Cytoscape to construct protein-protein interaction networks and identify hub genes .
Q. How should researchers address potential artifacts in this compound’s in vivo anti-metastatic data?
- Methodological Answer : Mitigate artifacts through:
- Control cohorts : Include vehicle-treated groups and LSD1-knockout models to isolate drug-specific effects .
- Metastasis-specific assays : Quantify lung/liver metastatic nodules via histology and intravital imaging .
- Biomarker validation : Measure circulating tumor cells (CTCs) or metastasis-associated proteins (e.g., VEGF, ICAM-1) using ELISA or flow cytometry .
Q. Methodological Best Practices
- Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data (e.g., tumor volume measurements, RNA-seq FASTQ files) in public repositories like GEO or PRIDE .
- Statistical rigor : Apply two-way ANOVA for longitudinal in vivo studies and Benjamini-Hochberg correction for multi-omics datasets to control false discovery rates .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for primary human tissue use .
Properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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